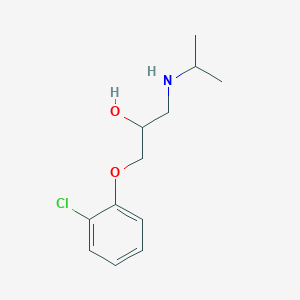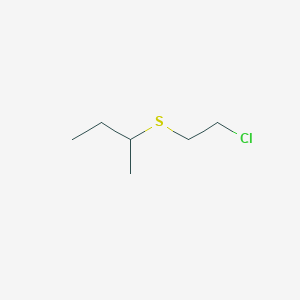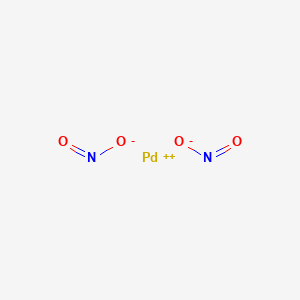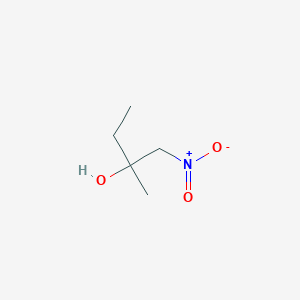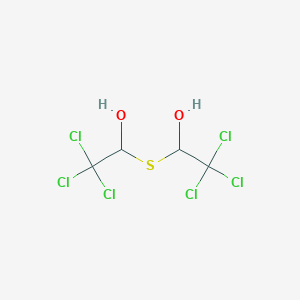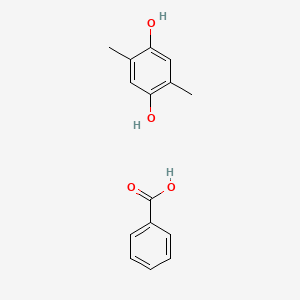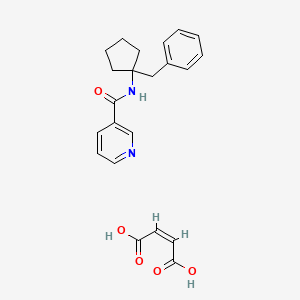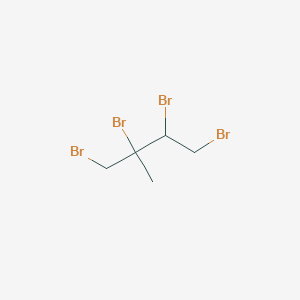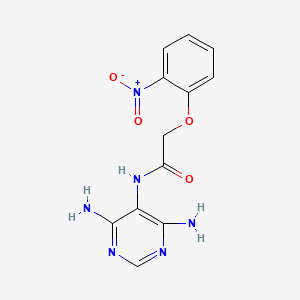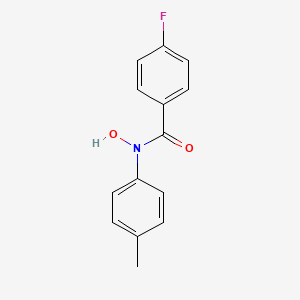
4-Fluoro-N-hydroxy-N-(4-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-N-hydroxy-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C14H12FNO2 It is a derivative of benzamide, characterized by the presence of a fluorine atom, a hydroxy group, and a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-hydroxy-N-(4-methylphenyl)benzamide typically involves the acylation of 4-methylphenylamine with 4-fluorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
4-methylphenylamine+4-fluorobenzoyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control of reaction parameters, leading to higher selectivity and reduced by-product formation .
化学反应分析
Types of Reactions
4-Fluoro-N-hydroxy-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of 4-Fluoro-N-(4-methylphenyl)benzamide.
Reduction: Formation of 4-Fluoro-N-(4-methylphenyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
4-Fluoro-N-hydroxy-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
作用机制
The mechanism of action of 4-Fluoro-N-hydroxy-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may also interact with signaling pathways, modulating cellular responses .
相似化合物的比较
Similar Compounds
- 4-Hydroxy-N-(4-methylphenyl)benzamide
- 4-Fluoro-N-(2-hydroxy-5-methylphenyl)benzamide
- N-(4-methylphenyl)benzamide
Uniqueness
4-Fluoro-N-hydroxy-N-(4-methylphenyl)benzamide is unique due to the presence of both a fluorine atom and a hydroxy group, which confer distinct chemical properties. The fluorine atom increases the compound’s stability and lipophilicity, while the hydroxy group enhances its ability to form hydrogen bonds, making it a versatile molecule for various applications .
属性
CAS 编号 |
13664-15-8 |
|---|---|
分子式 |
C14H12FNO2 |
分子量 |
245.25 g/mol |
IUPAC 名称 |
4-fluoro-N-hydroxy-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12FNO2/c1-10-2-8-13(9-3-10)16(18)14(17)11-4-6-12(15)7-5-11/h2-9,18H,1H3 |
InChI 键 |
UBKDVJAGTJBATH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14707461.png)
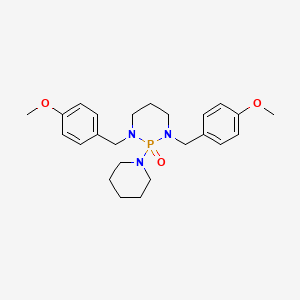

![2-[(4-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B14707485.png)
